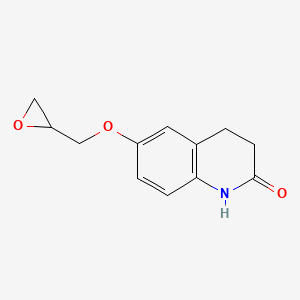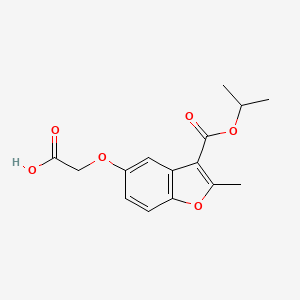
2-((3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid” is a complex organic molecule that contains several functional groups. It includes a benzofuran ring, an isopropoxycarbonyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuran ring system, the isopropoxycarbonyl group, and the carboxylic acid group would all contribute to the overall structure .Chemical Reactions Analysis
Carboxylic acids, such as the one present in this compound, can undergo a variety of reactions, including nucleophilic acyl substitution and decarboxylation . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Carboxylic acids typically have high boiling points and are polar, which makes them miscible with water .Aplicaciones Científicas De Investigación
Food Industry Applications
Acetic acid derivatives, including the compound , have a wide range of applications in the food industry. They can serve as acidulants, providing a characteristic flavor profile to food products. Moreover, they are used for microbial decontamination of meat and as mild descaling agents. Innovations in food preservation and flavor enhancement often leverage the antimicrobial properties of these compounds, sometimes even as edible food coating agents .
Organic Synthesis
In the realm of organic synthesis, carboxylic acid derivatives play a crucial role. They are involved in reactions such as substitution, elimination, and coupling. The compound “2-((3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid” can be utilized in the synthesis of complex organic molecules, potentially serving as an intermediate or a reagent due to its reactive functional groups .
Nanotechnology
Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. The subject compound could be employed to modify the surface of nanoparticles, enhancing their compatibility with various mediums, which is essential for creating functional nanomaterials .
Polymer Industry
In polymer science, carboxylic acid derivatives are used as monomers, additives, or catalysts. They contribute to the stabilization of polymer conduction and improve the material properties of polymers. The compound may find applications in the development of new polymeric materials with enhanced features .
Pharmaceutical Applications
The pharmaceutical industry often utilizes carboxylic acid derivatives for their medicinal properties. They can be part of drug formulations, serve as active pharmaceutical ingredients, or be used in drug synthesis. The specific applications of “2-((3-(Isopropoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid” in pharmaceuticals would depend on its bioactivity profile and compatibility with other drug compounds .
Textile and Paints
Acetic acid derivatives are also used in the textile and paint industries. They can act as dye fixatives, pH adjusters, or as part of the chemical processes involved in textile production. In paints, they may function as a binder or a solvent, influencing the paint’s viscosity and drying time .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound may also interact with palladium catalysts in these reactions.
Mode of Action
In suzuki–miyaura coupling reactions, the reaction involves the formation of a new carbon-carbon bond via the transmetalation of an organoboron reagent to a palladium catalyst .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura coupling reactions , which is a key process in organic synthesis.
Pharmacokinetics
Similar compounds such as 2-methoxyacetic acid are known to form via the rapid oxidation of 2-methoxyethanol (methyl glycol) via alcohol dehydrogenases .
Result of Action
The suzuki–miyaura coupling reactions, in which similar compounds are involved, result in the formation of new carbon-carbon bonds .
Action Environment
The suzuki–miyaura coupling reactions, which similar compounds participate in, are known for their mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
2-[(2-methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl)oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-8(2)20-15(18)14-9(3)21-12-5-4-10(6-11(12)14)19-7-13(16)17/h4-6,8H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFDNOGKMHRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

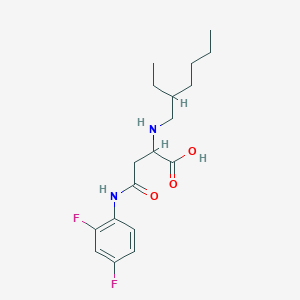
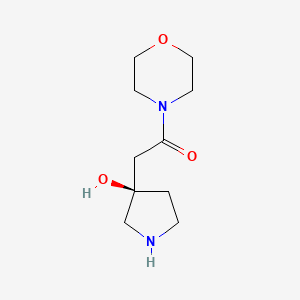
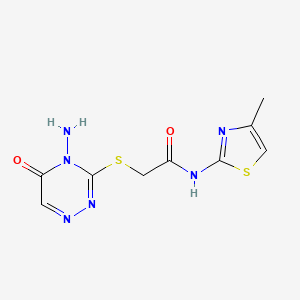
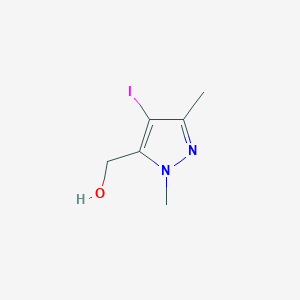
![N-butyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2975363.png)
![(2-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2975365.png)
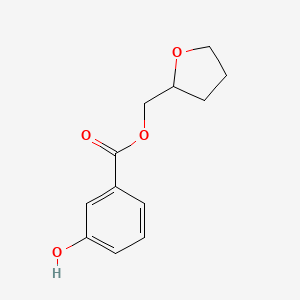
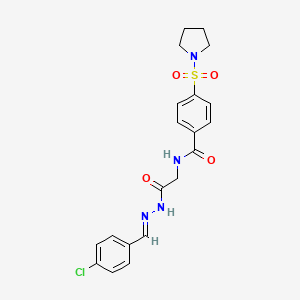
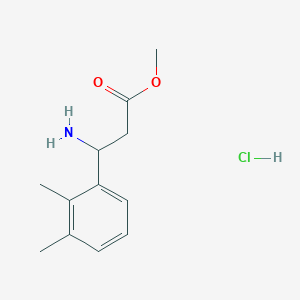
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2975371.png)
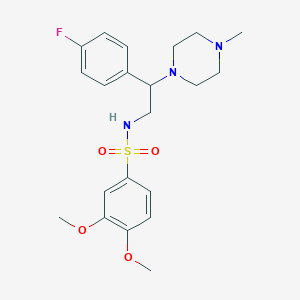
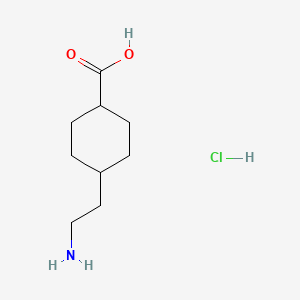
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2975376.png)
